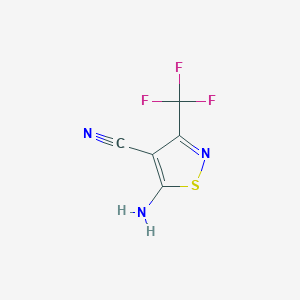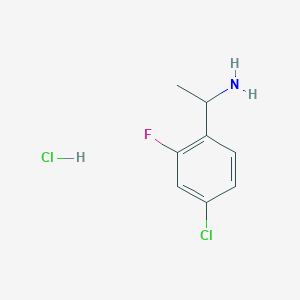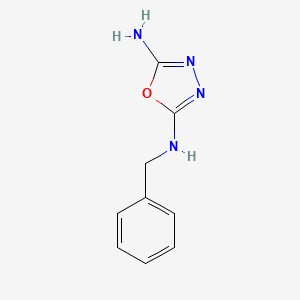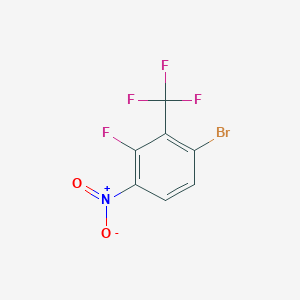
3-Bromo-5-chloro-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2-nitrophenol is a compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 . It is a yellow to brown solid and is used in various industrial applications.
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloro-2-nitrophenol is1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H . This indicates the presence of bromine, chlorine, and a nitro group attached to a phenol group. Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-nitrophenol is a yellow to brown solid . It has a molecular weight of 252.45 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been indirectly linked to antimicrobial activity through its structural similarity and potential as a precursor in the synthesis of compounds with antimicrobial properties. For instance, Cu(II) and Fe(III) complexes with related bromo-nitrophenol derivatives have shown significant antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Tavman et al., 2010).
Environmental Chemistry
In environmental chemistry, derivatives of chloro-nitrophenol, which share functional groups with 3-Bromo-5-chloro-2-nitrophenol, have been studied for their degradation pathways by bacteria, indicating their role in bioremediation processes. The degradation of similar compounds like 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134, for example, has been elucidated, showing the microbial reduction and subsequent detoxification of such environmental pollutants (Schenzle et al., 1999).
Organic Synthesis
In organic synthesis, compounds containing bromo, chloro, and nitro groups are valuable intermediates for the construction of more complex molecules. For example, the cyclisation of 2-(3-halopropyl)-4-nitrophenols, closely related to 3-Bromo-5-chloro-2-nitrophenol, demonstrates the compound's potential utility in synthesizing heterocyclic compounds, which are important in pharmaceutical chemistry (Schmidtchen, 1986).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-chloro-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDPSJHTEHGMJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


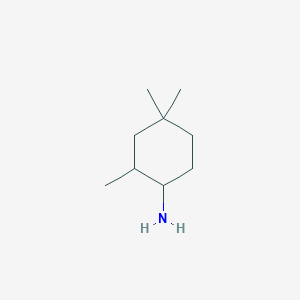
![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)
![4-bromo-6H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)

